
ICG-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICG-mal, also known as ICG Maleimide, is a type of near-infrared fluorescent dye . It can be excited by exogenous light with a wavelength range of 750-810 nm, emitting near-infrared light with a wavelength of approximately 840 nm . The enhanced fluorescence of this compound has a tissue penetration depth range of 0.5-1.0 cm .
Synthesis Analysis
The synthesis of this compound involves the hydrolysis of maleic anhydride units of PSMA molecules in an aqueous environment, forming carboxyl groups . The synthesized ICG@PSMANPs are then dialyzed in water to remove free ICG .
Chemical Reactions Analysis
This compound undergoes degradation into two compounds with a mass of m/z 785.32 and m/z 1501.57 . It is recommended that ICG should be used within one or two days to avoid degradation .
Mechanism of Action
Target of Action
ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .
Mode of Action
This compound interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .
Biochemical Pathways
Upon exposure to near-infrared (NIR) light, this compound can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .
Future Directions
ICG-mal, like ICG, has demonstrated significant potential in the detection and treatment of tumors in current clinical practice . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery . Ongoing research in these areas will lead to further advancements to enable expanded clinical applications .
Biochemical Analysis
Biochemical Properties
ICG-mal has an absorption maximum at 800 nm and a slight absorption in the visible range, which results in low auto-fluorescence and tissue absorbance . The maleimide groups in this compound bind specifically to thiol groups from solvent-accessible cysteines on various substrates, including antibodies, proteins, peptides, and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been demonstrated that this compound can enhance the photodynamic therapy efficiency of certain nanoparticles upon activation by a near-infrared (NIR) laser, simultaneously achieving selective photothermal therapy . In another study, this compound was found to enhance tumor infiltration by CD3+ and CD8+ cells with increased expression of the vascular endothelial marker CD31 (PECAM-1) .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with various biomolecules. The maleimide groups in this compound bind specifically to thiol groups from solvent-accessible cysteines on various substrates . This binding interaction can lead to changes in gene expression and can influence the activity of enzymes, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on photothermal therapy, this compound nanoparticles showed strong NIR fluorescence and excellent photothermal properties under 808 nm laser irradiation . Over time, a continuous decrease of the fluorescent signal was observed for up to 60 minutes to baseline level .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on the use of ICG for fluorescence angiography, it was estimated that the potentially required dose of this compound for fluorescence angiography in patients would be in the order of two-thirds lower compared to ICG .
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGSACLFNPENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
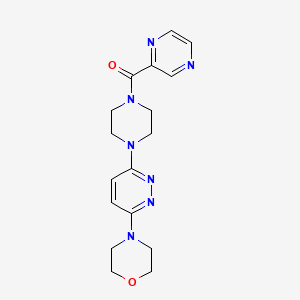

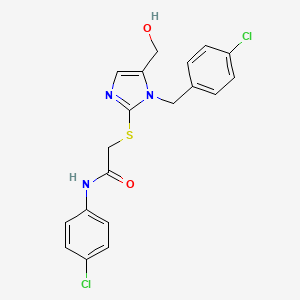
![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)
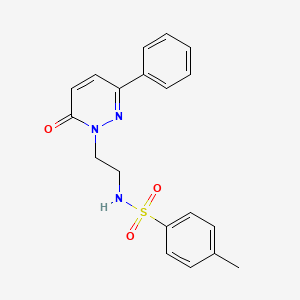

![2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449197.png)
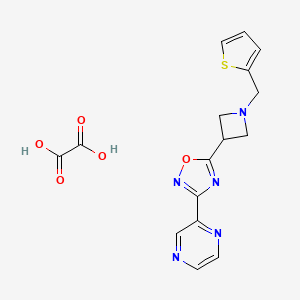
![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)
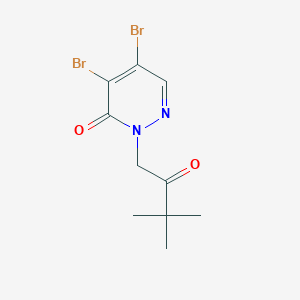

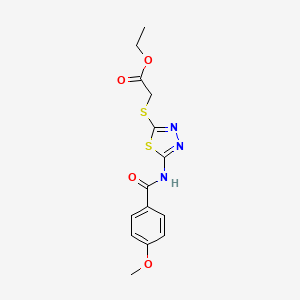
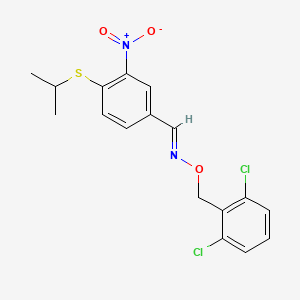
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)
